(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
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Overview
Description
Mechanism of Action
Target of Action
It is known that this compound is used as a biochemical for proteomics research .
Mode of Action
The mode of action of 2,3-O-Isopropylidene-L-gulonolactone involves aza-Diels-Alder mechanism . This mechanism is highly efficient and stereoselective, allowing for gram-scale synthesis .
Biochemical Pathways
It is used in the synthesis of novel furanotetrahydroquinoline derivatives , which suggests that it may play a role in the biochemical pathways related to these compounds.
Pharmacokinetics
Its molecular weight is 2182 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Its use in the synthesis of novel furanotetrahydroquinoline derivatives suggests that it may have significant effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one typically involves the protection of L-gulonolactone with isopropylidene groups. This process can be achieved through the reaction of L-gulonolactone with acetone in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete protection of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield acids, while reduction can produce alcohols .
Scientific Research Applications
(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
L-Gulono-1,4-lactone: A precursor in the biosynthesis of ascorbic acid.
2,3-O-Isopropylidene-D-ribonic gamma-Lactone: Another isopropylidene-protected lactone with similar chemical properties.
Uniqueness
(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is unique due to its specific isopropylidene protection, which provides stability and reactivity suitable for various synthetic applications. Its role as a precursor in ascorbic acid synthesis also highlights its importance in biological and medical research .
Properties
IUPAC Name |
(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-6-5(4(11)3-10)13-8(12)7(6)15-9/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSBRIPVSPUGBC-VZFHVOOUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)OC2C(CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)C(=O)O[C@@H]2[C@H](CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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